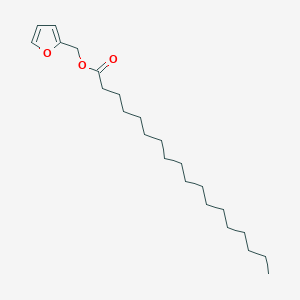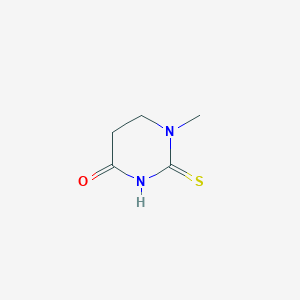
Furfuryl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furfuryl octadecanoate is an ester compound formed from furfuryl alcohol and octadecanoic acid (stearic acid)The compound’s molecular formula is C23H40O3, and it has a molecular weight of 364.573 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Furfuryl octadecanoate can be synthesized through esterification reactions. One common method involves the reaction of furfuryl alcohol with octadecanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
Análisis De Reacciones Químicas
Types of Reactions: Furfuryl octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Furfuryl octadecanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound’s potential as a bioactive molecule is explored in various biological assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: this compound is used in the formulation of lubricants, surfactants, and plasticizers.
Mecanismo De Acción
The mechanism of action of furfuryl octadecanoate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release furfuryl alcohol and octadecanoic acid, which may exert biological effects. The pathways involved include enzymatic hydrolysis by esterases and subsequent metabolic processes.
Comparación Con Compuestos Similares
Furfuryl Alcohol: A precursor to furfuryl octadecanoate, used in the synthesis of various furan-based compounds.
Octadecanoic Acid:
Furfuryl Acetate: An ester similar to this compound, used as a flavoring agent and in perfumery.
Uniqueness: this compound is unique due to its combination of a furan ring and a long-chain fatty acid, which imparts distinct chemical and physical properties. This combination makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
95668-37-4 |
|---|---|
Fórmula molecular |
C23H40O3 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
furan-2-ylmethyl octadecanoate |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h17-18,20H,2-16,19,21H2,1H3 |
Clave InChI |
LLZYPXWKSIVVJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide](/img/structure/B11957237.png)







![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)




